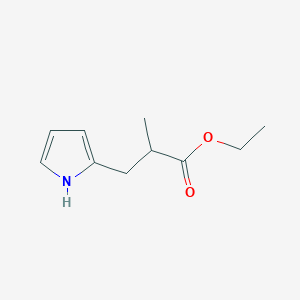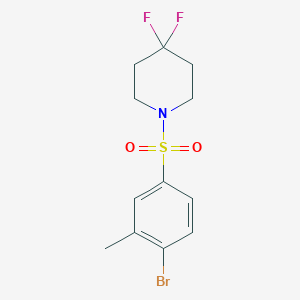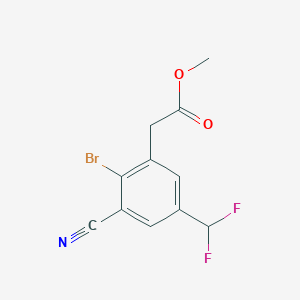
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate
Descripción general
Descripción
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate (MBCDFPA) is a chemical compound used in a variety of laboratory experiments. MBCDFPA is an important tool in the field of chemical synthesis and in the study of biochemical and physiological processes. This compound has a variety of applications, including the synthesis of other compounds, the study of biochemical and physiological processes, and the study of the mechanism of action of various drugs.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has a variety of scientific research applications. It has been used in the synthesis of various compounds, including heterocyclic compounds and organic compounds. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein folding. Furthermore, Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has been used in the study of the mechanism of action of various drugs, including antifungal agents and antibiotics.
Mecanismo De Acción
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate acts as a reversible inhibitor of enzymes. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. This type of inhibition is known as competitive inhibition. In addition, Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has been shown to inhibit the activity of certain proteins, such as amyloid-beta proteins, which are involved in the development of Alzheimer’s disease.
Biochemical and Physiological Effects
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate is a potent inhibitor of enzymes, and has been shown to inhibit the activity of various enzymes, including amylase, lipase, and protease. Furthermore, Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has been shown to inhibit the activity of certain proteins, such as amyloid-beta proteins, which are involved in the development of Alzheimer’s disease. In addition, Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has been shown to have an anti-inflammatory effect and to reduce the levels of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Furthermore, it is a potent inhibitor of enzymes and proteins, making it a useful tool for studying the mechanism of action of various drugs. However, Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate is also limited by its relatively short half-life, which makes it difficult to use in long-term experiments.
Direcciones Futuras
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has a variety of potential future applications. It could be used to study the mechanism of action of various drugs, as well as to develop new drugs. Furthermore, it could be used to study the biochemical and physiological effects of various compounds, such as anti-inflammatory agents. Finally, Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate could be used to study the effects of various environmental pollutants on biochemical and physiological processes.
Propiedades
IUPAC Name |
methyl 2-[3-bromo-2-cyano-5-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-10(16)4-6-2-7(11(13)14)3-9(12)8(6)5-15/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCUADZTFTVLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate](/img/structure/B1414282.png)
![(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid benzyl ester](/img/structure/B1414283.png)







